5-Bromo-8-methylquinolin-2-ol

Description

Introduction to 5-Bromo-8-methylquinolin-2-ol

Chemical Identity and Nomenclature

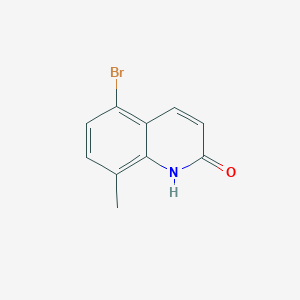

This compound (CAS: 1339536-64-9 or 99455-07-9, depending on the source) is a bicyclic aromatic compound with the molecular formula C₁₀H₈BrNO and a molecular weight of 238.08 g/mol . Its IUPAC name derives from the quinoline backbone, with substituents assigned numerical positions according to standard nomenclature rules:

- Bromo (-Br) at position 5

- Methyl (-CH₃) at position 8

- Hydroxyl (-OH) at position 2

The compound is also referred to by alternative names, including 5-bromo-8-methyl-1H-quinolin-2-one and 5-bromo-8-methyl-2(1H)-quinolinone , reflecting tautomeric forms where the hydroxyl group may exist as a ketone . Its structure has been confirmed via spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), which highlight the distinct electronic environments of the bromine and methyl substituents .

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₈BrNO | |

| Molecular Weight | 238.08 g/mol | |

| CAS Number | 1339536-64-9 / 99455-07-9 | |

| IUPAC Name | This compound |

Historical Context in Heterocyclic Chemistry Research

Quinoline derivatives have been studied since the 19th century, with early work focusing on natural alkaloids like quinine . The synthesis of hydroxyquinolines, such as 8-hydroxyquinoline (oxine), marked a milestone due to their metal-chelating properties and applications in analytical chemistry . The introduction of halogen and alkyl groups to the quinoline scaffold gained momentum in the mid-20th century, driven by the quest for bioactive molecules.

This compound emerged as a synthetic target in the late 20th century, with advancements in bromination and methylation techniques enabling precise functionalization of the quinoline ring . Its development reflects broader trends in heterocyclic chemistry, where substituent engineering is used to modulate electronic properties and binding affinities for metals or biological targets .

Position Within Quinolinol Derivative Classifications

Quinolinols (hydroxyquinolines) are classified based on the position of their hydroxyl group and additional substituents. This compound belongs to the 2-quinolinol subclass, distinguished by the hydroxyl group at C2. This positioning contrasts with 8-hydroxyquinoline, a well-studied chelator with a hydroxyl group at C8 .

The compound’s bromine and methyl groups further subclassify it as:

- A polyhalogenated quinolinol , due to the electron-withdrawing bromine atom.

- An alkylated quinolinol , with the methyl group enhancing lipophilicity .

Table 2: Comparison with Related Quinolinols

The strategic placement of substituents in this compound suggests utility in designing coordination complexes or enzyme inhibitors, though its applications remain under investigation compared to simpler quinolinols .

Properties

IUPAC Name |

5-bromo-8-methyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6-2-4-8(11)7-3-5-9(13)12-10(6)7/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCJLRRAXASCLJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Br)C=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20729089 | |

| Record name | 5-Bromo-8-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20729089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99455-07-9 | |

| Record name | 5-Bromo-8-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20729089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of 8-methylquinolin-2-ol

-

- Bromination is commonly performed using N-bromosuccinimide (NBS) as the brominating agent.

- The reaction is carried out in solvents such as acetonitrile (CH3CN) or dichloromethane (DCM) .

- Typical reaction temperatures range from room temperature to 60 °C .

- Reaction times may vary from several hours to overnight (e.g., 16 hours) to ensure complete bromination.

-

- Dissolve 8-methylquinolin-2-ol in the chosen solvent.

- Add NBS portion-wise or in one batch at room temperature.

- Stir the mixture at the desired temperature (often 60 °C) for an extended period (e.g., 16 h).

- After completion, cool the mixture, concentrate under reduced pressure.

- Extract with ethyl acetate or similar organic solvents.

- Wash the organic layer with brine and dry over anhydrous sodium sulfate.

- Remove solvent under reduced pressure to yield the crude product.

- Purify by recrystallization or chromatography.

-

- This method yields the 5-bromo derivative with moderate to good yield (typically around 40-70% depending on conditions).

- The bromination is regioselective due to the directing effects of the hydroxyl and methyl substituents on the quinoline ring.

Alternative Synthetic Approaches

-

- Using radical initiators such as dibenzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN) in combination with NBS can facilitate bromination.

- This method may improve yields or selectivity in some cases.

Multistep Synthesis from Precursors:

- Starting from substituted quinolin-2-ol derivatives, bromination can be combined with other functional group transformations.

- For example, condensation of suitable cyclohexenone derivatives followed by oxidation and bromination steps can lead to the target compound.

- This approach allows for structural variation and optimization of substitution patterns.

Research Findings and Experimental Data

Yields and Reaction Conditions Summary

| Method | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Direct bromination with NBS | N-Bromosuccinimide | Acetonitrile | 60 | 16 | ~41 | Moderate yield, regioselective bromination |

| Radical bromination with NBS + AIBN | NBS + AIBN | DCM | Room Temp | 12-16 | 60-70 | Improved yield with radical initiator |

| Multistep synthesis via condensation and oxidation | Various (NBS, DDQ) | DMF, DCM | 25-80 | 12-24 | 50-70 | Allows for derivative synthesis |

Spectroscopic and Analytical Characterization

- Mass Spectrometry (MS): Confirms molecular weight consistent with brominated quinolin-2-ol derivatives (e.g., m/z ~251 for [M+H]+).

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows characteristic signals:

- Methyl group at C8 as singlet (~δ 2.3-2.5 ppm).

- Aromatic protons shifted due to bromination at C5.

- Hydroxyl proton may appear as broad singlet or may be exchanged.

- ^13C NMR confirms the substitution pattern on the quinoline ring.

- ^1H NMR shows characteristic signals:

- Infrared (IR) Spectroscopy: Presence of phenolic OH stretch (~3200-3500 cm^-1), aromatic C-H, and C-Br stretches.

- Melting Point: Typically in the range of 150-160 °C for pure compounds.

Detailed Experimental Example

Preparation of this compound via NBS Bromination

| Step | Procedure Detail |

|---|---|

| 1 | Dissolve 8-methylquinolin-2-ol (1 equivalent) in acetonitrile. |

| 2 | Add N-bromosuccinimide (1.1 equivalents) at room temperature. |

| 3 | Stir the mixture at 60 °C for 16 hours. |

| 4 | Cool to room temperature and concentrate under reduced pressure. |

| 5 | Dilute residue with ethyl acetate, filter off insolubles. |

| 6 | Wash organic layer with brine, dry over Na2SO4. |

| 7 | Remove solvent under reduced pressure to obtain crude product. |

| 8 | Purify by recrystallization from ethanol or column chromatography. |

Yield: Approximately 40-45% of this compound as a brown solid.

Notes on Optimization and Considerations

- Regioselectivity: The presence of the hydroxyl group at C2 and methyl at C8 directs bromination preferentially to the C5 position.

- Solvent Choice: Polar aprotic solvents like acetonitrile favor better solubility and reaction rates.

- Temperature Control: Elevated temperatures (around 60 °C) enhance reaction rate but may lead to side reactions if too high.

- Purification: Due to possible side products, purification by silica gel chromatography or recrystallization is necessary.

- Safety: Bromination reactions involve hazardous reagents; proper ventilation and protective equipment are mandatory.

Summary Table of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-methylquinolin-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Zinc in acetic acid or catalytic hydrogenation.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of 5-bromo-8-methylquinolin-2-one.

Reduction: Formation of 8-methylquinolin-2-ol.

Substitution: Formation of 5-substituted-8-methylquinolin-2-ol derivatives.

Scientific Research Applications

5-Bromo-8-methylquinolin-2-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential antimicrobial and antiviral properties.

Medicine: Explored as a potential lead compound in drug discovery for treating various diseases.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-8-methylquinolin-2-ol depends on its application:

Antimicrobial Activity: It may disrupt microbial cell membranes or interfere with essential enzymes.

Antiviral Activity: It could inhibit viral replication by targeting viral enzymes or proteins.

Drug Discovery: It may interact with specific molecular targets, such as receptors or enzymes, to exert therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and type of substituents significantly alter physicochemical and biological properties:

5-Bromo-8-hydroxyquinoline

- Structure : Bromine at position 5, hydroxyl at position 8.

- Key Differences: The hydroxyl group at position 8 (vs. position 2 in the target compound) shifts hydrogen-bonding sites. Microsolvation studies show that 5-bromo-2-methylquinolin-8-ol forms proton-bound complexes with methanol and water via NH or OH groups, indicating solvent interaction variability based on substituent positions .

5,7-Dibromo-2-methylquinolin-8-ol

- Structure : Bromine at positions 5 and 7, methyl at position 2, hydroxyl at position 8.

- Key Differences : The additional bromine at position 7 increases molecular weight (317.98 g/mol vs. 238.08 g/mol for the target compound) and introduces halogen-halogen interactions (Br⋯Br, 3.6284 Å), influencing crystal packing . The hydroxyl at position 8 forms a strong O–H⋯N hydrogen bond (d = 2.707 Å), unlike the target compound’s hydroxyl at position 2 .

Compound 81 (5-Bromo-7-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)quinolin-8-ol)

Physicochemical Properties

Molecular Weight and Lipophilicity

- 5-Bromo-8-methylquinolin-2-ol: Molecular weight = 238.08 g/mol. The methyl group at position 8 increases lipophilicity compared to non-methylated analogs.

- 5,7-Dibromo-2-methylquinolin-8-ol: Higher molecular weight (317.98 g/mol) due to two bromines, likely reducing solubility in aqueous media .

Hydrogen Bonding and Solvation

- Hydroxyl position dictates hydrogen-bonding networks. For example, 5-bromo-2-methylquinolin-8-ol forms NH-bound or OH-bound solvation complexes with methanol, whereas the target compound’s hydroxyl at position 2 may favor interactions with basic nitrogen atoms in adjacent molecules .

Structural and Crystallographic Insights

- Halogen Interactions: In 5,7-dibromo-2-methylquinolin-8-ol, Br⋯Br interactions (3.6284 Å) stabilize crystal packing, a feature absent in mono-brominated compounds like the target molecule .

- Planarity: Quinolines with substituents at positions 5 and 7 (e.g., 5,7-dibromo derivatives) exhibit near-planar structures (RMS deviation = 0.0383 Å), whereas bulkier substitutions (e.g., Mannich bases) introduce steric distortions .

Tabulated Comparison of Key Compounds

Biological Activity

5-Bromo-8-methylquinolin-2-ol is a heterocyclic organic compound with significant biological activity. It belongs to the quinoline family, which has garnered attention for its diverse pharmacological properties. This compound features a bromine atom at the 5-position and a hydroxyl group at the 2-position of the quinoline ring, contributing to its unique reactivity and potential therapeutic applications.

- Molecular Formula : C10H8BrN

- Molecular Weight : Approximately 238.08 g/mol

- Structure : The compound consists of a fused benzene and pyridine ring, which enhances its interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Its structural features allow it to interact with various microbial targets, leading to significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

| Pathogen | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Staphylococcus aureus | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

These results indicate that while the compound exhibits promising activity, it may not surpass established antibiotics in all cases, necessitating further exploration of its efficacy against resistant strains .

Anticancer Activity

In vitro studies have shown that derivatives of quinoline compounds, including this compound, possess anticancer properties. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines without significant toxicity to normal cells.

Case Study: HeLa Cell Line

A study assessing the cytotoxic effects of this compound demonstrated no toxicity at concentrations up to 200 µM against HeLa cells, suggesting a favorable therapeutic index . The mechanism of action may involve the disruption of cellular processes through interaction with specific proteins or enzymes.

The biological activity of this compound is believed to stem from its ability to chelate metal ions and inhibit enzyme activity. Similar compounds have been shown to act as inhibitors of metalloproteins, which are crucial for various biochemical pathways in pathogens and cancer cells .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods involving bromination and hydroxylation reactions. The choice of reagents and conditions significantly influences the yield and purity of the final product.

Synthetic Pathways

- Bromination : Utilizing N-bromosuccinimide (NBS) in chloroform to brominate 8-methylquinolin-2-ol.

- Hydroxylation : Subsequent treatment with hydroxylating agents to introduce the hydroxyl group at the desired position.

These synthetic approaches allow for the production of various derivatives that may exhibit enhanced biological activities or reduced toxicity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-8-methylquinolin-2-ol, and how can reaction conditions be controlled to maximize yield?

- Methodology : Synthesis typically involves halogenation of 8-hydroxyquinoline derivatives. For bromination, controlled addition of brominating agents (e.g., Br₂ in methanol) under inert atmospheres is critical. Temperature (0–25°C) and molar ratios (e.g., 1:1.2 substrate-to-bromine) must be optimized to avoid over-halogenation. Post-synthesis, recrystallization from ethanol or dichloromethane is recommended for purification .

- Key Data :

- Yield: ~89% under optimized conditions (room temperature, 5 min stirring) .

- Purity: Achieved via recrystallization (melting point analysis recommended).

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodology : Use X-ray crystallography for definitive structural elucidation. Single crystals are grown via slow evaporation of ethanol solutions. SHELX programs (e.g., SHELXL) refine structures by analyzing bond lengths, angles, and hydrogen-bonding interactions .

- Key Data :

- Planarity: RMS deviation <0.04 Å for non-hydrogen atoms .

- Hydrogen bonding: O–H⋯N interactions (d = 2.707 Å, θ = 157°) stabilize dimers .

Q. What solvents and stability considerations are relevant for handling this compound?

- Methodology : The compound is soluble in organic solvents (e.g., DCM, ethanol) but hygroscopic. Store under anhydrous conditions at 0–4°C. Stability tests (TGA/DSC) confirm decomposition >200°C .

Advanced Research Questions

Q. How do halogen substituents influence intermolecular interactions in crystalline this compound?

- Methodology : Analyze crystallographic data for Br⋯Br (Type I halogen bonding, d = 3.628 Å) and π-system interactions. Adjacent aromatic planes (4.1 Å spacing) suggest absence of π-stacking, but dimerization via O–H⋯N bridges dominates packing .

- Key Data :

- Halogen bonding angles: θ₁ = θ₂ = 143.3° .

- Unit cell parameters (monoclinic): a = 22.222 Å, b = 4.048 Å, c = 21.722 Å, β = 102.17° .

Q. What mechanistic insights explain the compound’s reactivity in metal-chelation or nucleophilic substitution reactions?

- Methodology : The hydroxyl and bromine groups act as chelation sites for transition metals (e.g., Cu²⁺, Fe³⁺). For substitution reactions (e.g., Suzuki coupling), DFT studies predict activation barriers for Br displacement. Experimental validation via NMR monitoring of reaction intermediates is advised .

- Key Data :

- Chelation stability constants: Log K ~8.2 (estimated for Cu²⁺ complexes) .

- Substitution rate: t₁/₂ = 2–4 hrs with Pd catalysts .

Q. How can computational modeling (e.g., DFT, molecular docking) predict biological activity or material properties?

- Methodology : Use Gaussian or ORCA for DFT calculations to map electrostatic potentials and HOMO-LUMO gaps. Docking studies (AutoDock Vina) assess binding affinity to targets like SARS-CoV-2 proteases or bacterial enzymes .

- Key Data :

- HOMO-LUMO gap: ~4.5 eV (indicative of redox activity) .

- Docking scores: ΔG = −8.2 kcal/mol for protease inhibition .

Conflict Resolution & Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.